NNMT Inhibitory Potency: Ki and IC50 Comparison Against Bisubstrate Inhibitor II399 and Patent Series Analogs
In a fluorescence polarization (FP)-based competition assay against full-length recombinant human NNMT expressed in Escherichia coli BL21(DE3) cells, this compound (designated Compound 5g in US20250017936) exhibited a Ki of 140 nM and an IC50 of 210 nM [1]. In direct quantitative comparison, the potent NNMT bisubstrate inhibitor II399 achieves a Ki of 5.9 nM (approximately 24-fold more potent) [2], while structurally related patent analog Compound 5c shows a Ki of 170 nM and IC50 of 110 nM, and Compound 5m achieves an IC50 of 30 nM [3][4]. This positions the target compound at an intermediate potency level within its patent series—significantly less potent than the optimized clinical candidate II399 but comparable to the mid-range members of the same chemotype series. The advantage for procurement lies in its utility as a balanced-potency reference standard for SAR studies: it is potent enough for robust assay signal (140 nM Ki well within standard biochemical assay detection limits) yet structurally simpler than the elaborated bisubstrate inhibitors, making it a more tractable starting point for further medicinal chemistry optimization.
| Evidence Dimension | NNMT inhibitory potency (Ki, IC50 against recombinant human NNMT) |
|---|---|
| Target Compound Data | Ki = 140 nM; IC50 = 210 nM (full-length recombinant human NNMT, FP-based competition assay with nicotinamide substrate, 30 min preincubation) |
| Comparator Or Baseline | II399: Ki = 5.9 nM (biochemical FP assay, 24-fold more potent); Compound 5c: Ki = 170 nM, IC50 = 110 nM; Compound 5m: IC50 = 30 nM (all from same US20250017936 patent series) |
| Quantified Difference | Target compound is ~24-fold weaker than II399 (Ki 140 nM vs 5.9 nM); 1.2-fold weaker Ki than Compound 5c (140 vs 170 nM, comparable); 7-fold weaker IC50 than Compound 5m (210 vs 30 nM) |
| Conditions | Recombinant human NNMT expressed in E. coli BL21(DE3); FP-based competition assay; nicotinamide substrate; SAM cofactor; 30 min preincubation; buffer: 25 mM Tris-HCl pH 7.4, 5 mM MgCl2, 2 mM MnCl2, 2 mM DTT, 0.03% BSA; 2°C |
Why This Matters
This compound provides a quantitatively validated, intermediate-potency NNMT inhibitor that serves as a structurally simpler SAR reference point than the highly optimized bisubstrate inhibitor II399, enabling cost-effective initial screening and scaffold optimization in academic and industrial NNMT drug discovery programs.
- [1] BindingDB. (2024). BDBM50627712 (CHEMBL5432183) Affinity Data: Ki = 140 nM, IC50 = 210 nM for full-length recombinant human NNMT. US20250017936, Compound 5g. Retrieved from BindingDB. View Source
- [2] Policarpo, R. L., et al. (2022). Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase. Angewandte Chemie International Edition, 61(9), e202114842. Ki = 5.9 nM for II399. View Source
- [3] BindingDB. (2025). BDBM50627708 (CHEMBL5424430) Affinity Data: Ki = 170 nM, IC50 = 110 nM for NNMT. US20250017936, Compound 5c. View Source
- [4] BindingDB. (2025). BDBM712795 Affinity Data: IC50 = 30 nM, Ki = 56 nM for NNMT. US20250017936, Compound 5m. View Source
